molecular formula C14H11BrFNO2 B1442751 Benzyl N-(3-bromo-2-fluorophenyl)carbamate CAS No. 903556-49-0

Benzyl N-(3-bromo-2-fluorophenyl)carbamate

Cat. No. B1442751
M. Wt: 324.14 g/mol
InChI Key: INRWHGLHCPGDKM-UHFFFAOYSA-N
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Description

Benzyl N-(3-bromo-2-fluorophenyl)carbamate is a chemical compound with the CAS Number: 903556-49-0 . It has a linear formula of C14H11BrFNO2 . The IUPAC name for this compound is benzyl 3-bromo-2-fluorophenylcarbamate .


Molecular Structure Analysis

The molecular structure of Benzyl N-(3-bromo-2-fluorophenyl)carbamate consists of a benzyl group attached to a carbamate group, which is in turn attached to a phenyl ring with bromo and fluoro substituents . The InChI code for this compound is 1S/C14H11BrFNO2/c15-11-7-4-8-12(13(11)16)17-14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) .


Physical And Chemical Properties Analysis

The molecular weight of Benzyl N-(3-bromo-2-fluorophenyl)carbamate is 324.15 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 322.99572 g/mol . The topological polar surface area is 38.3 Ų .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Nucleoside Modification : Benzyl carbamate derivatives have been used in the high-yield synthesis of nucleoside analogs, such as 3'-amino-3'-deoxynucleosides, which are important in medicinal chemistry (Samano & Robins, 1989).
  • Cholinesterase Inhibition : Carbamates, similar to benzyl N-(3-bromo-2-fluorophenyl)carbamate, have been studied for their potential as cholinesterase inhibitors, a key target in Alzheimer's disease treatment (Kos et al., 2021).
  • Antimicrobial Agents : Research on thiourea derivatives, structurally related to benzyl carbamates, has shown potential in developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Chemical Synthesis and Materials Science

  • Functionalized Carbazoles Synthesis : Benzyl carbamate structures are used in the synthesis of functionalized carbazoles, which are useful in various chemical applications (Sanz et al., 2006).
  • Photocatalytic Decomposition : Halosubstituted benzyl alcohols, structurally related to benzyl carbamates, have been studied for their photodegradation on semiconductor particles, indicating potential applications in environmental chemistry (Wissiak et al., 2000).

Biochemical Studies

  • Receptor Binding Studies : N-substituted tropane derivatives, which share structural similarities with benzyl N-(3-bromo-2-fluorophenyl)carbamate, have been synthesized and analyzed for their receptor binding characteristics, contributing to the understanding of biochemical interactions (Milius et al., 1991).

properties

IUPAC Name

benzyl N-(3-bromo-2-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c15-11-7-4-8-12(13(11)16)17-14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRWHGLHCPGDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718329
Record name Benzyl (3-bromo-2-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-(3-bromo-2-fluorophenyl)carbamate

CAS RN

903556-49-0
Record name Benzyl (3-bromo-2-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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